Comparative Fungicidal Potency (EC50) Against Rhizoctonia solani for Triazole-Derivatized Analogs
When functionalized as the triazole derivative D26, the 2-(4-fluorophenyl)-1,3-dioxolane scaffold demonstrates superior fungicidal potency against the plant pathogen R. solani compared to its 4-chlorophenyl (D20) and 4-trifluoromethylphenyl (D22) analogs. The EC50 value for the 4-fluorophenyl derivative (D26) is 11.96 ± 0.98 mg/L, representing a 22.7% improvement in potency over the 4-chlorophenyl analog (D20) and a 44.8% improvement over the 4-trifluoromethylphenyl analog (D22) .
| Evidence Dimension | Fungicidal activity (EC50) |
|---|---|
| Target Compound Data | 11.96 ± 0.98 mg/L (for D26, a 4-fluorophenyl derivative) |
| Comparator Or Baseline | 4-Chlorophenyl analog D20: 9.74 ± 0.83 mg/L; 4-Trifluoromethylphenyl analog D22: 17.32 ± 1.23 mg/L |
| Quantified Difference | 22.7% more potent than D20; 44.8% more potent than D22 |
| Conditions | In vitro bioassay against Rhizoctonia solani; mycelial growth inhibition method. |
Why This Matters
This quantitative difference in EC50 values provides a clear, data-driven justification for selecting the 4-fluorophenyl scaffold over other halogenated analogs when developing fungicides targeting R. solani.
- [1] Min, L. J., et al. (2022). Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors. Journal of Agricultural and Food Chemistry, 70(14), 4303–4315. View Source
